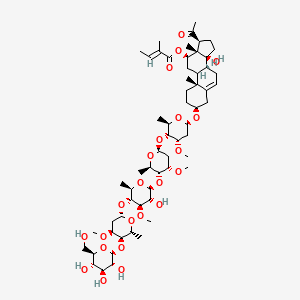
Hoodigoside G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hoodigoside G is a steroid glycoside isolated from the plant Hoodia gordonii, which is native to the deserts of southwestern Africa. This compound is part of a group of oxypregnane steroidal glycosides that have been traditionally used for their appetite-suppressing properties. Hoodia gordonii has gained popularity as a dietary supplement for weight loss.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hoodigoside G involves the extraction of Hoodia gordonii plant material followed by chromatographic separation to isolate the specific glycoside. The process typically includes:
Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.
Chromatographic Separation: The extract is subjected to chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested, dried, and processed in bulk. Advanced chromatographic techniques are employed to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hoodigoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in chromatographic studies and analytical chemistry.
Biology: Investigated for its role in appetite suppression and metabolic regulation.
Medicine: Explored for its potential in weight management and treatment of metabolic disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mécanisme D'action
Hoodigoside G exerts its effects primarily through interaction with G protein-coupled receptors, specifically GPR119. This receptor is highly expressed in pancreatic cells and intestinal L cells and facilitates glucose-stimulated insulin secretion. The activation of GPR119 by this compound leads to reduced food intake and improved glucose metabolism .
Comparaison Avec Des Composés Similaires
Hoodigoside G is compared with other similar compounds such as:
Gordonoside F: Another steroid glycoside from Hoodia gordonii with similar appetite-suppressing properties.
Hoodigoside L: A related glycoside with a different ester substituent.
Calogenin: A compound with a similar steroid backbone but different glycoside moiety.
This compound is unique due to its specific glycoside structure and its potent interaction with GPR119, making it a promising candidate for further research and development in metabolic health .
Propriétés
Formule moléculaire |
C60H96O23 |
|---|---|
Poids moléculaire |
1185.4 g/mol |
Nom IUPAC |
[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-hydroxy-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C60H96O23/c1-14-27(2)55(67)79-42-22-37-36(60(68)20-18-35(28(3)62)59(42,60)9)16-15-33-21-34(17-19-58(33,37)8)77-43-23-38(69-10)50(29(4)73-43)80-44-24-39(70-11)52(31(6)74-44)83-57-49(66)54(72-13)53(32(7)76-57)81-45-25-40(71-12)51(30(5)75-45)82-56-48(65)47(64)46(63)41(26-61)78-56/h14-15,29-32,34-54,56-57,61,63-66,68H,16-26H2,1-13H3/b27-14+/t29-,30-,31-,32-,34+,35-,36-,37?,38+,39+,40+,41-,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,56+,57+,58+,59+,60+/m1/s1 |
Clé InChI |
SBLHVFBFTNNATA-UEHPQYKNSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)O)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)O)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
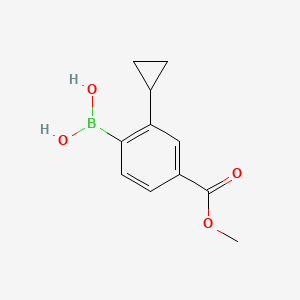
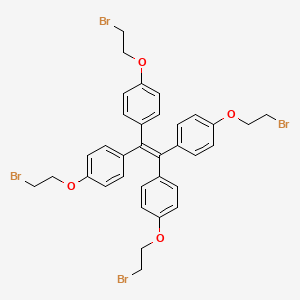
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

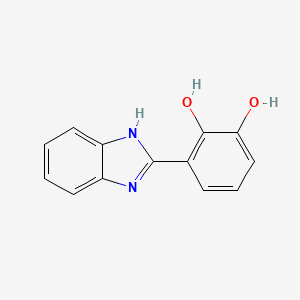

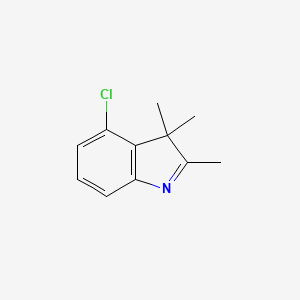
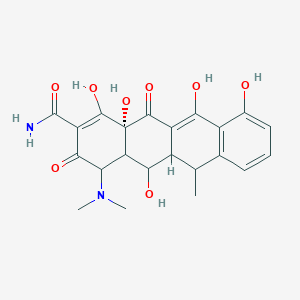
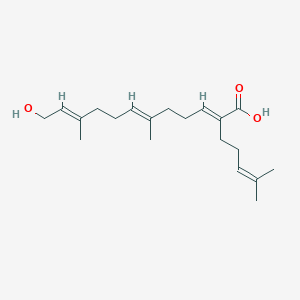
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
